![molecular formula C8H9NO2 B2440446 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde CAS No. 1018584-77-4](/img/structure/B2440446.png)
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde involves the conversion of a substituted phenylacetic acid to the corresponding nitrile, followed by a cyclization reaction to form the isoxazole ring. The resulting isoxazole is then oxidized to the aldehyde using a mild oxidizing agent.Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The empirical formula of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde is C8H9NO3, and its molecular weight is 167.16 . The InChI key is JKHQSWWAHWCDFB-UHFFFAOYSA-N .Scientific Research Applications
Application in Synthesis and Structure Analysis
- The compound's derivatives play a role in the formation of complex heterocycles, as seen in a study where 4-oxo-4H-[1]benzopyran-3-carbaldehyde reacted with 1,2-benzenediamine to form unique structures, analyzed using X-ray structure analysis (Rihs, Sigg, Hass, & Winkler, 1985).
Role in Heterocyclic Chemistry
- Isoxazoles, closely related to 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbaldehyde, are significant in pharmaceutical sciences. A study explored the base-mediated rearrangement of substituted oxetanes to form isoxazoles, highlighting their importance in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Involvement in Biological Studies
- A derivative, 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones, was synthesized for anti-inflammatory activities and molecular docking studies, demonstrating the compound's potential in biological evaluations (Dengale et al., 2021).
Contribution to Organic Synthesis Techniques
- Its derivatives have been used in the alkylation of enolates, leading to the formation of bi- and tetracyclic derivatives, which shows its utility in complex organic synthesis (Khripach & Ivanova, 1990).
Development of Sensing Technologies
- A study on the aldehyde donor substituted phenanthridine conjugated probe showed its application in developing sensors for biogenic primary amines, indicating its utility in creating sensitive and selective detection systems (Saravanakumar et al., 2020).
Exploration of Tautomeric Equilibrium
- The study of dibenzo(benzo)-18-crown-6-containing N-arylimines showed tautomeric equilibrium between benzoid and quinoid forms, providing insights into the behavior of such compounds in various environments (Dubonosov et al., 2009).
Enabling Advanced Synthetic Methods
- A study on the synthesis of isoxazole carbaldehydes and their conversion to isoxazolyl-1,4-dihydropyridines demonstrated the use of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbaldehyde in enabling novel synthetic pathways (Mirzaei et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This is crucial as the deactivation of PTEN can lead to uncontrolled cell growth and proliferation, contributing to the development of cancer .
Biochemical Pathways
The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathway of PTEN . This prevents PTEN from being deactivated, allowing it to continue its role in controlling cell growth and preventing tumor formation .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This allows PTEN to continue its role as a tumor suppressor, controlling cell growth and proliferation, and potentially preventing the development of cancer .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILEGQRRXMNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde | |
CAS RN |
1018584-77-4 |
Source
|
Record name | 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.